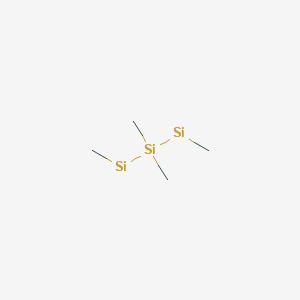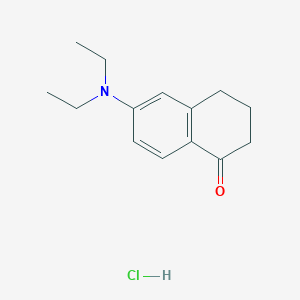
Octyl butylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl butylphosphonate is an organophosphorus compound characterized by the presence of both octyl and butyl groups attached to a phosphonate moiety. This compound is part of the larger family of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octyl butylphosphonate typically involves the reaction of octyl alcohol and butyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonate ester. The general reaction can be represented as follows:
PCl3+3ROH→R3P+3HCl
where ( \text{R} ) represents the octyl and butyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which uses bromotrimethylsilane followed by methanolysis, is one of the preferred methods for producing phosphonates on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl butylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Octyl butylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a potential drug candidate.
Medicine: Investigated for its potential use in bone-targeting drugs and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and anti-corrosion agents.
Wirkmechanismus
The mechanism of action of octyl butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active sites of the enzymes, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl butylphosphonate
- Methyl octylphosphonate
- Hexyl butylphosphonate
Uniqueness
Octyl butylphosphonate is unique due to its specific combination of octyl and butyl groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring hydrophobicity and specific steric effects.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
94238-44-5 |
|---|---|
Molekularformel |
C12H26O3P- |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
butyl(octoxy)phosphinate |
InChI |
InChI=1S/C12H27O3P/c1-3-5-7-8-9-10-11-15-16(13,14)12-6-4-2/h3-12H2,1-2H3,(H,13,14)/p-1 |
InChI-Schlüssel |
XEZCGUPUXRGNSI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOP(=O)(CCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


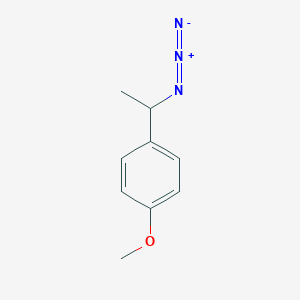
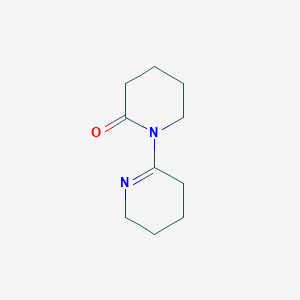
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)

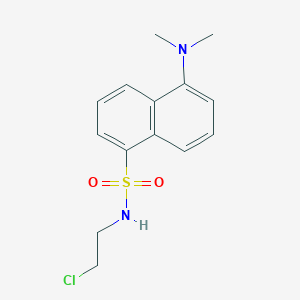

![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
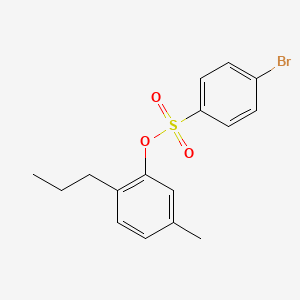
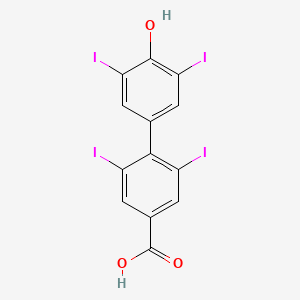
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)

